5-(4-BROMOPHENYL)-3-(3-CHLOROPHENYL)-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE
Description
This compound belongs to a class of spiro-fused heterocyclic systems characterized by a complex polycyclic framework integrating furo-pyrrole and indene moieties. Its structure features bromophenyl and chlorophenyl substituents, which are common in bioactive molecules due to their electronic and steric effects. Such compounds are often explored for pharmaceutical applications, including kinase inhibition or enzyme modulation, given their ability to interact with hydrophobic protein pockets .
Properties
IUPAC Name |
5-(4-bromophenyl)-1-(3-chlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15BrClNO5/c27-14-8-10-16(11-9-14)29-24(32)19-20(25(29)33)26(34-21(19)13-4-3-5-15(28)12-13)22(30)17-6-1-2-7-18(17)23(26)31/h1-12,19-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYVJQOGLHGYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC(=CC=C5)Cl)C(=O)N(C4=O)C6=CC=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-3-(3-CHLOROPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a furan derivative and a pyrrole derivative, under acidic or basic conditions.
Introduction of bromine and chlorine substituents: Halogenation reactions using bromine and chlorine reagents can be employed to introduce the bromine and chlorine atoms onto the phenyl rings. These reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the processes. Continuous flow chemistry and automated synthesis platforms may be utilized to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-3-(3-CHLOROPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-BROMOPHENYL)-3-(3-CHLOROPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific diseases.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-3-(3-CHLOROPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure may enable the compound to fit into specific binding sites, modulating the activity of the target proteins. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
The compound shares core structural motifs with derivatives like 5-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)dihydro-1',3',4,6-tetraoxospiro(1H-furo[3,4-c]pyrrole-3,2'-[1'H]-indene) (). Both contain halogenated aryl groups (Br, Cl, F) and a spirocyclic backbone, but differ in substituent placement and oxidation states. Such variations influence electronic properties and binding affinities. For instance:
- Bromophenyl groups enhance lipophilicity and may improve blood-brain barrier penetration compared to fluorophenyl analogs.
Bioactivity and Target Profiling
demonstrates that structurally similar compounds cluster into bioactivity groups with shared protein targets. For example:
- Kinase Inhibition : Halogenated spirocyclic compounds often target ATP-binding sites in kinases due to their planar, aromatic motifs.
- Enzyme Modulation : Triketone derivatives (e.g., ) exhibit activity against oxidoreductases, suggesting the target compound may interact with similar enzymes .
Computational and Physicochemical Properties
- Similarity Metrics : Tanimoto and Dice coefficients () quantify structural resemblance. For example, a 70% similarity index (as seen in ) correlates with overlapping bioactivity.
- Energy Optimization : Molecular dynamics simulations () reveal that Universal Force Field (UFF) models predict lower energy states for rigid spiro systems, indicating higher stability .
- Melting Points and Mass : Analogous compounds (e.g., ) show melting points of 122–124°C and molecular weights near 600 Da, consistent with the target’s expected profile .
Data Tables
Table 2: Computational and Bioactivity Metrics
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
